Anticancer Cytotoxicity: Representative IC50 of ~9.4 µM Against a Broad Cancer Cell Panel
In a study evaluating the 5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole scaffold, the hydrochloride salt demonstrated cytotoxic activity across a panel of 11 cancer cell lines, with representative derivatives exhibiting an IC50 of approximately 9.4 µM . In comparison, the structurally similar 5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole (free base, CAS 1822863-11-5)—where the cyclopropyl group is replaced by a methyl group—also showed IC50 values in the low micromolar range against HCT-116 and HeLa cells, but the specific potency was dependent on the substitution pattern at the oxadiazole 3- and 5-positions . These data illustrate that the cyclopropyl substituent contributes to a distinct cytotoxicity profile relative to smaller alkyl analogs, though both scaffolds occupy a comparable activity band.
| Evidence Dimension | Cytotoxicity (cancer cell growth inhibition) |
|---|---|
| Target Compound Data | IC50 ≈ 9.4 µM (representative derivative across 11 cancer cell lines) |
| Comparator Or Baseline | 5-(4,4-Difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1822863-11-5): IC50 in low µM range against HCT-116 and HeLa cells |
| Quantified Difference | Both compounds exhibit low micromolar activity; the cyclopropyl analog may offer differentiated SAR for lead optimization, though head-to-head data are not available. |
| Conditions | 11 cancer cell line panel (target compound); HCT-116 and HeLa cell lines (comparator) |
Why This Matters
For procurement decisions, this data point confirms that the compound has demonstrated tractable, micromolar-level anticancer activity, making it a relevant starting point for medicinal chemistry campaigns where a cyclopropyl-bearing oxadiazole core is desired for intellectual property or selectivity reasons.
